molecular formula C10H13N5OS B12448081 2,3-Dihydro-1,3,5-trimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide

2,3-Dihydro-1,3,5-trimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide

Cat. No.: B12448081
M. Wt: 251.31 g/mol
InChI Key: RAEFTRNJHBCUMF-UHFFFAOYSA-N
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Description

Molecular Formula: C₉H₁₄N₄OS Molecular Weight: 210.30 g/mol CAS Number: Listed under VI074 in , with a molecular weight of 210.30 g/mol and structural confirmation via spectral analysis . This compound belongs to the imidazo[4,5-b]pyridine class, characterized by a fused bicyclic core with a thioxo group at position 2 and a carbohydrazide moiety at position 5. Its synthesis typically involves hydrazine hydrate reactions with intermediates like ethyl 3-amino-9-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine carboxylates (e.g., 7a,b in ), followed by recrystallization .

Properties

Molecular Formula

C10H13N5OS

Molecular Weight

251.31 g/mol

IUPAC Name

1,3,5-trimethyl-2-sulfanylideneimidazo[4,5-b]pyridine-7-carbohydrazide

InChI

InChI=1S/C10H13N5OS/c1-5-4-6(9(16)13-11)7-8(12-5)15(3)10(17)14(7)2/h4H,11H2,1-3H3,(H,13,16)

InChI Key

RAEFTRNJHBCUMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=N1)N(C(=S)N2C)C)C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1,3,5-trimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one with sulfur-containing reagents to introduce the thioxo group. The carbohydrazide moiety can be introduced through subsequent reactions with hydrazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and functionalization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,3,5-trimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the imidazo-pyridine core .

Scientific Research Applications

2,3-Dihydro-1,3,5-trimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,3,5-trimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide involves its interaction with specific molecular targets and pathways. The thioxo group and imidazo-pyridine core can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is structurally compared to analogs with variations in substituents, heterocyclic cores, and functional groups. Key differences include:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Applications/Notes
2,3-Dihydro-1,3,5-trimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide C₉H₁₄N₄OS 1,3,5-Trimethyl; 2-thioxo; 7-carbohydrazide 210.30 Intermediate for heterocyclic drug design
5-(3-Methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide C₁₆H₁₇N₅O₂ 3-Methoxyphenyl; 2,3-dimethyl 311.35 Potential kinase inhibitor candidate
2,3-Dihydro-1,5-dimethyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide C₁₅H₁₅N₅OS 1,5-Dimethyl; 3-phenyl 313.38 Discontinued due to synthesis challenges
2-(Piperidin-1-yl)-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carbohydrazide C₁₆H₁₇N₅OS₂ Thiophene; piperidine substitution 359.47 Explored as acyl-ACP thioesterase inhibitor

Research Findings and Challenges

  • Synthesis Optimization : Hydrazine-mediated routes () are reliable but require precise stoichiometry to avoid byproducts like disulfides (observed in ) .
  • Biological Screening: Limited data exist for the target compound’s bioactivity, though related carbohydrazides show promise in targeting bacterial acyl-ACP thioesterases () .
  • Commercial Viability : Discontinuation of analogs (e.g., C₁₅H₁₅N₅OS in ) highlights challenges in scalability and purity .

Biological Activity

2,3-Dihydro-1,3,5-trimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological properties of this compound, drawing from diverse sources and studies.

  • Molecular Formula : C10H13N5OS
  • Molecular Weight : 241.31 g/mol
  • Structural Features : The compound incorporates a thioxo group and a hydrazide moiety, which are crucial for its biological activity.

Synthesis

The synthesis of 2,3-Dihydro-1,3,5-trimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide typically involves multi-step reactions that include cyclization and functional group transformations. Specific methods may vary but usually involve the use of starting materials such as hydrazine derivatives and imidazo compounds.

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimicrobial properties. For instance:

  • Anti-Tuberculosis Activity : Compounds structurally related to 2,3-Dihydro-1,3,5-trimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine have shown promising results against Mycobacterium tuberculosis. Notably, some derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.10 – 0.19 μM against the H37Rv strain and were effective against multidrug-resistant strains .

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some derivatives exhibit potent antimicrobial activity, they also maintain low toxicity profiles against normal cell lines. This suggests a favorable therapeutic index for further development .

The proposed mechanism of action for compounds in this class includes inhibition of key enzymes involved in bacterial metabolism and cell wall synthesis. Specifically, some studies suggest that these compounds may act as inhibitors of the cytochrome bc1 complex in Mycobacterium tuberculosis .

Study 1: Anti-Tuberculosis Evaluation

A study focused on the synthesis and evaluation of various imidazo[1,2-a]pyridine derivatives reported that specific modifications to the side chains significantly enhanced anti-tubercular activity. The most active compounds were identified as having methyl or small groups at critical positions on the imidazopyridine ring .

CompoundMIC (μM)Activity Against MDR/XDR
Compound 150.10Yes
Compound 160.19Yes

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity studies highlighted that while certain derivatives showed potent anti-TB activity, they also exhibited minimal toxicity to human hepatocytes at concentrations relevant to therapeutic use .

Pharmacokinetics

Preliminary pharmacokinetic studies indicate that some derivatives possess favorable absorption and distribution characteristics. For instance:

  • Plasma Protein Binding : High plasma protein binding percentages (e.g., >99%) were observed for some derivatives.
  • Metabolism : Initial liver microsome studies suggest stability in human liver microsomes with low degradation rates .

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